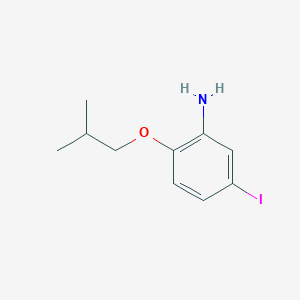

5-iodo-2-(2-methylpropoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

5-iodo-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLYGMPBABSMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Halogenated Aniline Derivatives in Chemical Research

Halogenated anilines are a class of aromatic compounds characterized by an aniline (B41778) core substituted with one or more halogen atoms. These molecules are of profound importance in organic synthesis due to the unique electronic and steric properties imparted by the halogen substituents. The presence of a halogen atom on the aniline ring can significantly influence the reactivity of the molecule, directing further chemical transformations and enabling a diverse range of synthetic applications.

Historically, the development of efficient halogenation techniques has been a cornerstone of organic chemistry. fishersci.com The introduction of halogens such as iodine, bromine, and chlorine onto an aromatic ring provides a handle for subsequent cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. Current time information in Winnipeg, CA. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings often utilize halogenated precursors to assemble complex molecular architectures.

In the realm of medicinal chemistry, halogenated anilines are integral components in the design and synthesis of a wide array of pharmaceutical agents. The incorporation of halogens can modulate a drug's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. bldpharm.com This has led to the presence of halogenated aniline moieties in numerous approved drugs.

Table 1: General Properties and Applications of Halogenated Aniline Derivatives

| Property | Description | Significance in Research |

| Reactivity | The carbon-halogen bond can be activated for various coupling reactions. The amino group can be diazotized and replaced. | Enables the synthesis of complex molecules through cross-coupling and other transformations. |

| Electronic Effects | Halogens are electron-withdrawing via induction but can be electron-donating through resonance. | Influences the regioselectivity of further electrophilic aromatic substitution reactions. |

| Lipophilicity | The presence of halogens generally increases the lipophilicity of the molecule. | Can improve the membrane permeability and bioavailability of drug candidates. |

| Metabolic Stability | Halogenation can block sites of metabolism, increasing the half-life of a drug. | Enhances the therapeutic potential of bioactive molecules. |

Significance of 5 Iodo 2 2 Methylpropoxy Aniline As a Research Subject

Direct Halogenation Approaches and Regioselectivity Control

A primary strategy for the synthesis of this compound involves the direct iodination of 2-(2-methylpropoxy)aniline. The success of this approach is heavily dependent on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Electrophilic Iodination Protocols for Aniline Derivatives

The direct iodination of aniline and its derivatives is a well-established transformation in organic synthesis. The amino group is a strong activating group and an ortho, para-director. The isobutoxy group is also an activating, ortho, para-directing group. In 2-(2-methylpropoxy)aniline, the directing effects of both substituents must be considered. The amino group's directing effect is generally stronger; however, the steric bulk of the isobutoxy group and the amino group can influence the position of electrophilic attack.

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). nih.govorganic-chemistry.org The choice of iodinating agent can significantly impact the regioselectivity and yield of the reaction. For instance, the use of I₂ often requires an activator or oxidant to generate a more potent electrophilic iodine species. acsgcipr.org

The reaction of an aniline derivative with an electrophilic iodine source proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the aromatic ring attack the electrophilic iodine species to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the iodinated product.

Solvent and Reagent Effects on Regioselectivity in Aryl Iodination

The regiochemical outcome of the iodination of substituted anilines is highly sensitive to the reaction conditions, including the choice of solvent and reagents. nih.govic.ac.uk For the iodination of 2-(2-methylpropoxy)aniline, the desired product is the 5-iodo isomer, which corresponds to iodination para to the amino group and meta to the isobutoxy group.

The interplay of electronic and steric effects governs the regioselectivity. The strong para-directing effect of the amino group would favor iodination at the 5-position. However, the ortho-directing effect of the isobutoxy group could lead to iodination at the 3-position. The steric hindrance from the isobutoxy group might disfavor substitution at the adjacent 3-position, thereby favoring the 5-position.

The choice of solvent can influence the reactivity of both the substrate and the iodinating agent. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway. For example, iodination of some aromatic compounds shows different regioselectivity in polar versus non-polar solvents.

The nature of the iodinating reagent is also crucial. Reagents like N-iodosuccinimide (NIS), often used in conjunction with an acid catalyst, can provide good regioselectivity for the iodination of electron-rich aromatic compounds. organic-chemistry.org The use of iodine with an oxidizing agent, such as hydrogen peroxide or a silver salt, can also be effective. nih.gov Silver salts can activate I₂ by forming silver iodide, which generates a more electrophilic iodine species. nih.gov

Table 1: Common Reagents for Electrophilic Iodination of Anilines

| Iodinating Reagent | Activating/Co-reagent | Typical Solvents | Notes |

| Iodine (I₂) | Oxidizing agents (e.g., H₂O₂, NaIO₃, HgO) | Acetic acid, Dichloromethane, Methanol | Oxidant generates a more electrophilic iodine species. acsgcipr.orgic.ac.uk |

| Iodine Monochloride (ICl) | None | Dichloromethane, Acetic acid | A potent electrophilic iodinating agent. |

| N-Iodosuccinimide (NIS) | Acid catalysts (e.g., TFA, H₂SO₄) | Acetonitrile, Dichloromethane | Mild and often provides good regioselectivity. organic-chemistry.org |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄, AgOTf) | None | Dichloromethane, Acetonitrile | Silver salt activates iodine by precipitation of AgI. nih.gov |

Catalytic Systems for Iodoaniline Synthesis

While many iodination reactions are performed stoichiometrically, catalytic systems have been developed to improve efficiency and reduce waste. These systems often involve an in-situ generation of the active iodinating species. For instance, a catalytic amount of a transition metal complex can be used to facilitate the iodination process. Rhodium(III)-catalyzed regioselective iodination of certain aromatic compounds using alkyl iodide as the iodine source has been reported, although its applicability to anilines would need to be investigated. rsc.org

Organocatalytic methods have also emerged. For example, thiourea-based catalysts have been shown to activate N-iodosuccinimide for the regioselective iodination of activated aromatic compounds. organic-chemistry.org Such catalytic approaches could potentially offer a milder and more selective route to this compound.

Multi-Step Synthesis via Functional Group Interconversions

An alternative to direct iodination is a multi-step approach where the desired substitution pattern is built up sequentially. This strategy can offer better control over regiochemistry, especially when direct methods prove unselective.

Reduction of Nitro Precursors and Subsequent Iodination Reactions

A common strategy in the synthesis of anilines is the reduction of a corresponding nitro compound. For the synthesis of this compound, this would involve the preparation of 5-iodo-2-(2-methylpropoxy)-1-nitrobenzene as a key intermediate.

The synthesis of this nitroaromatic precursor could potentially be achieved by the iodination of 2-isobutoxy-1-nitrobenzene. The nitro group is a strong deactivating group and a meta-director, while the isobutoxy group is an activating ortho, para-director. In this case, the directing effects are synergistic, both favoring substitution at the 5-position (meta to the nitro group and para to the isobutoxy group). This would likely lead to a highly regioselective iodination.

Once the 5-iodo-2-(2-methylpropoxy)-1-nitrobenzene is obtained, the nitro group can be reduced to an amine using a variety of standard reducing agents. Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, room temperature to 50 °C | Generally clean and high-yielding. |

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, reflux | A common and effective method. |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water/Ethanol, reflux | A classical and cost-effective method. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, reflux | A milder reducing agent. |

Introduction of the Alkoxy Substituent via Etherification Strategies

Another multi-step approach involves the introduction of the isobutoxy group via an etherification reaction. A plausible route would start with a suitably substituted phenol. For instance, one could envision the synthesis starting from 4-iodo-2-aminophenol.

The isobutoxy group can be introduced via a Williamson ether synthesis, which involves the reaction of the phenoxide ion with an isobutyl halide (e.g., isobutyl bromide). masterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group.

The synthesis of the starting material, 4-iodo-2-aminophenol, could be achieved from 2-aminophenol (B121084) through regioselective iodination at the position para to the hydroxyl group. The hydroxyl group is a stronger activating group than the amino group, which could favor iodination at the 4-position. Alternatively, protection of the amino group could be employed to ensure the desired regioselectivity of the iodination.

A potential challenge with this route is the chemoselectivity of the etherification step, as the amino group could also potentially react with the isobutyl halide. Protection of the amino group, for example as an acetamide, might be necessary before the etherification, followed by a deprotection step to yield the final product.

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry offer a framework for developing cleaner and more sustainable synthetic routes. For a molecule like this compound, this involves a critical evaluation of each synthetic step, from the choice of starting materials to the final product isolation. Key areas of improvement include the use of less hazardous reagents, the development of catalytic instead of stoichiometric processes, and the use of renewable resources and energy-efficient reaction conditions.

A plausible green synthetic pathway for this compound can be envisioned through a sequence of key transformations: etherification, nitration, iodination, and nitro group reduction. The "greenness" of this pathway is determined by the specific reagents and conditions employed in each step.

The selection of reagents and reaction conditions is paramount in developing a green synthesis. The ideal scenario involves the use of non-toxic, renewable, and highly efficient materials in benign solvents.

Etherification: The introduction of the 2-methylpropoxy (isobutoxy) group can be achieved through the Williamson ether synthesis. Greener approaches to this reaction focus on avoiding hazardous solvents and using efficient catalytic systems. Phase transfer catalysis (PTC) has emerged as a powerful tool for this purpose. For instance, the etherification of phenols can be effectively carried out using a phase transfer catalyst like polyethylene (B3416737) glycol (PEG400) under solvent-free conditions, offering high yields and purity. tandfonline.comtandfonline.com The use of potassium carbonate as a base in such solid-liquid PTC systems can be advantageous as it avoids the generation of water, which can sometimes hinder reactivity. phasetransfercatalysis.com

Iodination: Traditional iodination methods often involve hazardous reagents. Greener alternatives focus on the use of molecular iodine with environmentally friendly oxidants or the use of N-iodosuccinimide (NIS) under mild conditions. For instance, the iodination of activated aromatic compounds has been successfully achieved using a combination of potassium iodide and Oxone® in refluxing water, presenting a significantly greener alternative to methods employing heavy metals or harsh acids. umn.edugctlc.org Another approach involves the use of hydrogen peroxide as a clean oxidant in conjunction with an iodide source. researchgate.net The use of grinding techniques for the iodination of aromatic compounds with NIS in the solid state has also been reported, which can lead to shorter reaction times and high yields without the need for a solvent. researchgate.net

Nitro Group Reduction: The reduction of a nitro group to an amine is a critical step in the synthesis of many anilines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a well-established green method, utilizing molecular hydrogen as the reducing agent and producing water as the only byproduct. commonorganicchemistry.comresearchgate.net For substrates sensitive to dehalogenation, Raney Nickel is often preferred. commonorganicchemistry.com Alternative metal-free reduction methods are also gaining attention. For example, the use of tetrahydroxydiboron (B82485) in water offers a mild and chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Biocatalytic reductions using nitroreductases are also emerging as a highly selective and environmentally friendly option. google.com

The following table summarizes some eco-friendly reagents and conditions for the key synthetic steps:

| Reaction Step | Conventional Reagents/Conditions | Eco-friendly Reagents/Conditions | Advantages of Green Approach |

| Etherification | Sodium hydride in DMF or THF | PEG400, K₂CO₃, solvent-free | Avoids hazardous solvents, high efficiency, easier work-up. tandfonline.comtandfonline.comphasetransfercatalysis.com |

| Iodination | I₂, HNO₃/H₂SO₄ | KI/Oxone® in water; H₂O₂/NaI; NIS (solid-state grinding) | Use of water as a solvent, avoids strong acids and toxic byproducts, shorter reaction times. umn.edugctlc.orgresearchgate.netresearchgate.net |

| Nitro Reduction | SnCl₂/HCl; Fe/HCl | H₂/Pd/C; H₂/Raney Nickel; B₂(OH)₄ in water; Nitroreductases | High atom economy, clean byproducts (water), high selectivity, mild conditions. commonorganicchemistry.comresearchgate.netorganic-chemistry.orggoogle.com |

The development of catalyst-free reactions and the use of recyclable catalysts are central to sustainable synthesis, as they reduce waste and production costs.

Catalyst-Free Approaches: While many transformations in the synthesis of this compound benefit from catalysis, some steps can be designed to proceed without a catalyst under specific conditions. For example, the N-dealkylation of certain aniline derivatives has been shown to occur in water under high-frequency ultrasound without the need for a catalyst. rsc.org While not directly applicable to the synthesis of the target molecule, this illustrates the potential of alternative energy sources to promote reactions. One-pot methods for the sequential diazotization-iodination of amines have also been developed that can be performed under solvent-free conditions, offering a simpler and more efficient process compared to traditional multi-step procedures. thieme-connect.de

Recyclable Catalysts: The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a key green chemistry principle. For the iodination step, iron(III) catalysts supported on ionic liquids have been shown to be highly efficient and recyclable for the activation of NIS. acs.org The ionic liquid can be washed with water and the catalyst reused, minimizing waste. Similarly, in the etherification step, phase transfer catalysts like PEG can often be recovered and reused. tandfonline.comtandfonline.com For the crucial nitro reduction step, solid-supported catalysts like Pd/C are inherently recyclable. commonorganicchemistry.comresearchgate.net

The table below highlights some catalyst-free and recyclable methodologies applicable to the synthesis.

| Reaction Step | Catalyst-Free/Recyclable Methodology | Description | References |

| Iodination | Iron(III) in recyclable ionic liquid | An iron(III) salt in a triflimide-based ionic liquid activates NIS for efficient and regioselective iodination. The catalyst/solvent system can be recycled. | acs.org |

| Etherification | Recyclable PEG400 | Polyethylene glycol acts as a phase transfer catalyst and can often be recovered and reused in subsequent batches. | tandfonline.comtandfonline.com |

| Nitro Reduction | Heterogeneous Pd/C or Raney Nickel | Solid-supported catalysts that can be easily filtered and reused for multiple reaction cycles. | commonorganicchemistry.comresearchgate.net |

| General | One-pot synthesis | Combining multiple reaction steps, such as diazotization and iodination, into a single pot reduces solvent use, energy consumption, and waste generation. | thieme-connect.de |

By integrating these green chemistry principles, the synthesis of this compound can be significantly improved from an environmental perspective, paving the way for more sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 2 2 Methylpropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-iodo-2-(2-methylpropoxy)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the substitution pattern and the conformation of the flexible isobutoxy group.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isobutoxy side chain, and the amine group protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the iodo, amino, and isobutoxy substituents on the benzene (B151609) ring.

The aromatic region would likely display three signals corresponding to the three protons on the substituted ring. The proton at C4, situated between the amino and iodo groups, is expected to be a doublet. The proton at C6, adjacent to the isobutoxy group, would likely appear as a doublet, and the proton at C3, ortho to the isobutoxy group and meta to the iodo group, would be a doublet of doublets.

The isobutoxy group protons will present characteristic signals in the aliphatic region of the spectrum. A doublet corresponding to the two methylene (B1212753) protons (O-CH₂) is expected, coupled to the adjacent methine proton. The methine proton (CH) will appear as a multiplet, likely a nonet, due to coupling with the methylene and the six methyl protons. The six protons of the two methyl groups (CH₃) are expected to produce a doublet.

The protons of the primary amine (NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H (H-3, H-4, H-6) | 6.5 - 7.5 | m | - |

| NH₂ | 3.5 - 5.0 | br s | - |

| O-CH₂ | 3.7 - 3.9 | d | ~6-7 |

| CH(CH₃)₂ | 2.0 - 2.2 | m (nonet) | ~6-7 |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected: six for the aromatic ring and four for the isobutoxy group. The chemical shifts are influenced by the nature of the substituents. The carbon atom bearing the iodine (C5) is expected to have a low chemical shift due to the heavy atom effect. The carbons attached to the oxygen (C2) and nitrogen (C1) will be deshielded and appear at higher chemical shifts. The isobutoxy carbons will have characteristic shifts in the aliphatic region. Based on data for 1-iodo-2-methylpropane, the carbons of the isobutyl group can be predicted. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 145 - 150 |

| C2 (C-O) | 150 - 155 |

| C3 | 115 - 120 |

| C4 | 125 - 130 |

| C5 (C-I) | 80 - 85 |

| C6 | 110 - 115 |

| O-CH₂ | 74 - 78 |

| CH(CH₃)₂ | 28 - 32 |

Note: These are predicted values and may vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques are employed. youtube.com

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons and within the isobutoxy group (O-CH₂ to CH and CH to CH₃).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons in both the aromatic ring and the isobutoxy side chain.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the isobutoxy group and the aromatic ring (e.g., correlation from O-CH₂ protons to C2) and for confirming the substitution pattern on the ring by observing correlations from aromatic protons to neighboring quaternary carbons.

The application of these techniques allows for a complete and reliable structural elucidation of the molecule. youtube.comnih.gov

Vibrational Spectroscopic Studies: Infrared and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-I bonds, as well as vibrations of the aromatic ring.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutoxy group will be observed in the 2850-2960 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the ether linkage will give rise to a strong absorption band, typically in the range of 1200-1250 cm⁻¹ for the aryl-alkyl ether asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H in-plane bending (scissoring) vibration usually occurs in the 1580-1650 cm⁻¹ region. researchgate.net

C-I Stretching: The C-I stretching vibration is expected to appear at low frequencies, typically in the 500-600 cm⁻¹ range, and may be weak. spectroscopyonline.com

The study of related halogenated anilines, such as 2,4-dichloroaniline (B164938) and 4-fluoroaniline, provides a basis for the interpretation of the vibrational spectra. tsijournals.comnih.gov

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bending | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1000 - 1050 | Strong |

Note: These are predicted values and may vary based on the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be useful for observing the aromatic ring vibrations and the C-I stretch. The symmetric breathing mode of the benzene ring is often a strong band in the Raman spectrum. The study of chlorine-substituted anilines has shown that vibrational frequencies can be calculated using density functional theory (DFT) to aid in the assignment of normal modes. researchgate.net Similar computational approaches could be applied to this compound for a more detailed understanding of its vibrational modes.

The analysis of the Raman spectra of substituted anilines indicates that the positions and intensities of the bands are sensitive to the nature and position of the substituents on the aromatic ring. tsijournals.comresearchgate.net

Reactivity, Chemical Transformations, and Mechanistic Insights of 5 Iodo 2 2 Methylpropoxy Aniline

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The aryl iodide group in 5-iodo-2-(2-methylpropoxy)aniline is the most reactive of the aryl halides for cross-coupling reactions, making it an excellent substrate for transformations catalyzed by transition metals, most notably palladium.

Palladium-catalyzed reactions are fundamental tools for constructing C-C bonds, and the high reactivity of the C-I bond in the title compound makes it an ideal participant.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester. While specific studies on this compound are not prevalent, the reaction is well-established for structurally similar unprotected ortho-haloanilines. nih.gov For instance, the coupling of ortho-bromoanilines with various boronic esters proceeds efficiently using specialized palladium catalysts, demonstrating the viability of this transformation on substrates bearing a free amino group. nih.gov The reaction tolerates a wide range of functional groups and has been demonstrated on a gram scale. nih.gov The general conditions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.govharvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Haloanilines

| Aryl Halide Substrate | Boronic Ester Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| ortho-Bromoaniline analog | Benzyl boronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 91 | nih.gov |

| ortho-Bromoaniline analog | Aryl boronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 99 | nih.gov |

| 5-Iodovanillin | p-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Aqueous | Reflux | Not specified | researchgate.net |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. libretexts.orgmdpi.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org While this reaction is fundamental, its application to α-heteroatom-substituted alkyl electrophiles has been explored under visible light-induced conditions at room temperature. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. acs.orgwikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. libretexts.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org The reaction is highly versatile and has been used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | Room Temp. to 65°C | Classic conditions, widely applicable. | wikipedia.orglibretexts.org |

| Pd(OAc)₂ / Ligand (e.g., P(t-Bu)₃) | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | Room Temp. to 100°C | Copper-free variant, avoids alkyne homocoupling. | wikipedia.org |

| Pd(II)-NHC Complex | TBAA | NMP | Room Temp. | Uses N-heterocyclic carbene ligands. | wikipedia.org |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

The application of this reaction to unprotected ortho-haloanilines can be challenging. nih.gov However, the development of sophisticated phosphine ligands, such as sterically hindered biaryl phosphines, has significantly expanded the scope of the reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org

The first and often rate-determining step in these palladium-catalyzed cross-coupling reactions is the activation of the carbon-iodine bond. ru.nl This occurs via an oxidative addition mechanism where the low-valent Pd(0) catalyst inserts into the C-I bond, forming a high-valent square planar Pd(II) complex. ru.nlyoutube.com

Quantum chemical studies have shown that the energy barrier for this oxidative addition decreases significantly when moving from fluorine to iodine (F > Cl > Br > I). ru.nl This trend is attributed to more favorable electrostatic attraction between the increasingly diffuse electron density and higher nuclear charge of the iodine atom and the palladium catalyst. ru.nl This inherent reactivity makes aryl iodides, such as this compound, highly preferred substrates for these transformations, often allowing for milder reaction conditions compared to their bromo or chloro counterparts. harvard.eduru.nl

Cyclization Reactions Utilizing the this compound Scaffold

The arrangement of the iodo and amino groups on the aniline (B41778) ring makes this compound a valuable precursor for synthesizing fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

Palladium catalysts can facilitate the incorporation of carbon monoxide (CO) in a cyclization cascade. In a notable example, ortho-iodoanilines react with CO and carbon dioxide (CO₂) in a palladium-catalyzed process to produce isatoic anhydrides, which are valuable synthetic intermediates. acs.org This reaction proceeds under mild conditions and tolerates a range of functional groups on the aniline ring. acs.org The process is highly selective and demonstrates the utility of using simple C1 building blocks to construct complex heterocyclic structures. acs.org Other palladium-catalyzed carbonylative cyclizations have been developed to access different heterocycles, such as N-acyl indoles from 2-alkynylanilines and aryl iodides. rsc.org

Table 3: Palladium-Catalyzed Carbonylative Cyclization of o-Iodoanilines

| Substrate | C1 Sources | Catalyst | Base/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| o-Iodoaniline | CO, CO₂ | Pd(PPh₃)₄ | CsOAc | THF | 60 | Isatoic Anhydride | 95 | acs.org |

| 4-Methoxy-2-iodoaniline | CO, CO₂ | Pd(PPh₃)₄ | CsOAc | THF | 60 | 6-Methoxyisatoic Anhydride | 94 | acs.org |

| 4-Chloro-2-iodoaniline | CO, CO₂ | Pd(PPh₃)₄ | CsOAc | THF | 60 | 6-Chloroisatoic Anhydride | 89 | acs.org |

Nickel catalysts offer an efficient and less expensive alternative to palladium for certain transformations. An efficient nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones has been developed to synthesize 2,4-disubstituted quinolines. organic-chemistry.orgnih.gov This reaction proceeds in good yields and tolerates various functional groups. organic-chemistry.org The proposed mechanism involves the formation of an o-aminochalcone intermediate followed by cyclization. nih.gov This methodology provides a valuable route to quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.org Other nickel-catalyzed cyclizations have been reported for substrates containing alkynes and nitriles, highlighting the versatility of nickel in constructing fused ring systems. rsc.org

Table 4: Nickel-Catalyzed Cyclization of 2-Iodoanilines

| Aniline Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodoaniline | Alkynyl aryl ketone | NiBr₂(dppe) / Zn | Acetonitrile | 80 | 2,4-Disubstituted quinoline | 88 | organic-chemistry.org |

| 2-Iodo-4-methylaniline | Alkynyl aryl ketone | NiBr₂(dppe) / Zn | Acetonitrile | 80 | 2,4,6-Trisubstituted quinoline | 86 | organic-chemistry.org |

| 2-Iodo-5-methylaniline | Alkynyl aryl ketone | NiBr₂(dppe) / Zn | Acetonitrile | 80 | 2,4,7-Trisubstituted quinoline | 85 | organic-chemistry.org |

Cascade Cyclization Strategies with the Aniline and Iodo Functionalities

The presence of both a nucleophilic aniline and a reactive aryl iodide in a meta relationship, with an activating alkoxy group positioned ortho to the aniline, makes this compound a promising substrate for cascade cyclization reactions. These one-pot sequences, often catalyzed by transition metals like palladium, enable the rapid assembly of complex heterocyclic scaffolds from simple starting materials.

While specific cascade reactions involving this compound are not extensively documented, analogous transformations with related o-iodoanilines suggest high potential. For instance, palladium-catalyzed intramolecular Hiyama coupling has been used to synthesize 4-sila-4H-benzo[d] organic-chemistry.orgacs.orgoxazines from 3-amido-2-(arylsilyl)aryl triflates. nih.gov This process involves an intramolecular transmetalation step, highlighting the utility of palladium catalysis in forming cyclic structures from appropriately substituted aromatics. nih.gov Similarly, molecular iodine has been shown to catalyze the cyclization of N-aryl-2-alkynylanilines through an iodocyclization-protodeiodination sequence, demonstrating that even non-metallic reagents can facilitate such ring-forming cascades. researchgate.net Given these precedents, it is conceivable that this compound could undergo palladium-catalyzed reactions with suitable coupling partners (e.g., alkynes, alkenes) to afford novel fused heterocyclic systems. The reaction would likely proceed via oxidative addition of the C-I bond to a low-valent palladium catalyst, followed by insertion of the coupling partner and subsequent intramolecular nucleophilic attack by the aniline nitrogen.

Synthesis of Sulfur-Containing Heterocycles from Iodoanilines

The iodoaniline moiety is a well-established precursor for the synthesis of various sulfur-containing heterocycles, which are significant motifs in medicinal chemistry. nih.govnih.gov The C-I bond provides a reactive handle for C-S bond formation, a key step in the construction of rings like benzothiazoles and phenothiazines.

Benzothiazoles: A number of methodologies have been developed for the synthesis of benzothiazoles from o-iodoanilines. One-pot cascade reactions involving 2-iodoanilines, acid chlorides, and Lawesson's reagent proceed smoothly to yield 2-substituted benzothiazoles. acs.org This transformation involves the initial formation of a benzamide, followed by thionation and subsequent intramolecular cyclization. acs.org Copper-catalyzed reactions of o-iodoanilines with elemental sulfur and various carbon sources, such as N-tosylhydrazones or arylacetic acids, also provide efficient routes to substituted benzothiazoles. organic-chemistry.orgacs.org A particularly green approach involves a three-component reaction of o-iodoanilines with K₂S and DMSO, where DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org

Phenothiazines: The synthesis of phenothiazines can be achieved through tandem C-S/C-N cross-coupling reactions. While traditionally synthesized using methods like the Ullmann condensation, modern approaches often employ iron or palladium catalysis. researchgate.net For instance, an iron-catalyzed reaction between an o-iodoaniline and an o-aminothiophenol derivative could, in principle, construct the phenothiazine (B1677639) core. These reactions are valued for their tolerance of various functional groups and can overcome issues of regioselectivity and long reaction times associated with older methods. researchgate.net

| Heterocycle | Reactants with Iodoaniline | Catalyst/Reagent | Key Features |

| Benzothiazole | Acid Chloride, Lawesson's Reagent | None (One-pot) | Forms 2-substituted benzothiazoles via a benzothioamide intermediate. acs.org |

| Benzothiazole | Elemental Sulfur, N-Tosylhydrazone | Copper (CuSCN) | [3+1+1] type cyclization. acs.org |

| Benzothiazole | K₂S, DMSO | None | DMSO acts as carbon source, solvent, and oxidant. organic-chemistry.org |

| Phenothiazine | o-aminothiophenol | Iron or Palladium | Tandem C-S/C-N cross-coupling. researchgate.net |

Electrophilic Aromatic Substitution Reactions on the this compound Ring

The reactivity of the this compound ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the amino, isobutoxy, and iodo substituents.

Regiochemical Considerations in Further Electrophilic Substitutions

The directing effects of the existing substituents determine the position of any incoming electrophile. The amino (-NH₂) and isobutoxy (-OCH₂CH(CH₃)₂) groups are powerful activating, ortho, para-directors due to their ability to donate electron density to the ring via resonance. The iodo (-I) group is a deactivating, ortho, para-director.

In this compound, the positions ortho and para to the strongly activating amino group are C-3 and C-6, respectively. The position para to the isobutoxy group is C-5, which is already occupied by iodine. The positions ortho to the isobutoxy group are C-1 (occupied by the amino group) and C-3. The positions ortho and para to the iodo group are C-6 and C-2 (occupied by the isobutoxy group), and C-4, respectively.

The directing effects of the amino and isobutoxy groups are synergistic and much stronger than the directing effect of the iodo group. The amino group is one of the most powerful activating groups, strongly directing incoming electrophiles to its para position (C-6) and, to a lesser extent, its ortho position (C-3). The isobutoxy group also strongly activates the ring and directs to its ortho and para positions. Given that C-6 is para to the amino group and ortho to the iodo group, and C-4 is para to the iodo group, the substitution pattern is complex. However, the overwhelming influence of the amino group, followed by the isobutoxy group, will be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is para to the powerful amino director and activated by the isobutoxy group. The C-4 position is another potential site, being ortho to the amino group and para to the iodo group. Steric hindrance from the bulky isobutoxy group might slightly disfavor substitution at the C-3 position.

Influence of Substituents on Aromatic Ring Reactivity

Amino Group (-NH₂): This is a very strong activating group. It donates electron density to the ring through a powerful +R (resonance) effect, which greatly outweighs its -I (inductive) effect. This donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, lowering the activation energy of the reaction. wikipedia.org

Isobutoxy Group (-OCH₂CH(CH₃)₂): This is also a strong activating group. Similar to the amino group, the oxygen atom donates a lone pair of electrons to the ring via a +R effect, which overcomes its -I effect due to the oxygen's electronegativity. libretexts.orglibretexts.org

In this compound, the powerful activating +R effects of the amino and isobutoxy groups dominate the deactivating -I effect of the iodine. lumenlearning.com Consequently, the ring is highly activated towards electrophilic substitution. The rate of reaction will be significantly faster than that of benzene (B151609) and even faster than that of anisole (B1667542) or aniline alone due to the synergistic electron donation.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | Weakly deactivating | Strongly activating | Strongly Activating | ortho, para |

| -OCH₂CH(CH₃)₂ | Deactivating | Strongly activating | Strongly Activating | ortho, para |

| -I | Strongly deactivating | Weakly activating | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution Reactions

While electrophilic substitutions are common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the iodo leaving group.

Potential for SNAr Reactions and Meisenheimer Complex Formation

The SNAr mechanism typically requires an activated aromatic ring, meaning a ring substituted with at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. nih.govyoutube.com The EWG is necessary to stabilize the negative charge that develops in the ring during the formation of the key intermediate, the Meisenheimer complex. nih.govyoutube.com

In the case of this compound, the ring is substituted with two strong electron-donating groups (amino and isobutoxy) and only a weakly deactivating iodo group. There are no strong EWGs like a nitro group. This electron-rich nature strongly disfavors the formation of a negatively charged Meisenheimer complex. The electron-donating groups would destabilize the anionic intermediate, making the SNAr pathway energetically unfavorable under standard conditions.

Therefore, the direct displacement of the iodide by a nucleophile via a classical SNAr addition-elimination mechanism is highly unlikely. For such a reaction to occur, the aromatic ring would need to be further substituted with a potent electron-withdrawing group, such as a nitro or cyano group, at a position ortho or para to the iodine. Without such activation, SNAr reactions on this compound are not a probable transformation.

Reactions Involving the Primary Amino Group

The primary amino group (-NH₂) is a cornerstone of the reactivity of this compound, serving as a gateway for a variety of chemical transformations. Its nucleophilic nature allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a diverse array of derivatives. The outcomes of these reactions are influenced by the electronic effects of the iodo and isobutoxy substituents on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in acylation and alkylation reactions. These transformations are fundamental in organic synthesis for the preparation of amide and secondary or tertiary amine derivatives, respectively.

Acylation Reactions:

Acylation of this compound involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide linkage. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(5-iodo-2-(2-methylpropoxy)phenyl)acetamide. The general transformation is depicted below:

Reaction Scheme:

this compound + Acylating Agent (e.g., R-COCl) → N-(5-iodo-2-(2-methylpropoxy)phenyl)amide + HCl

The formation of the amide bond significantly alters the electronic properties of the aniline moiety. The electron-withdrawing nature of the acetyl group reduces the electron-donating ability of the nitrogen atom, thereby deactivating the aromatic ring towards further electrophilic substitution.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(5-iodo-2-(2-methylpropoxy)phenyl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, triethylamine) |

| Acetic anhydride | N-(5-iodo-2-(2-methylpropoxy)phenyl)acetamide | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Benzoyl chloride | N-(5-iodo-2-(2-methylpropoxy)phenyl)benzamide | Schotten-Baumann conditions (e.g., aqueous base) |

Alkylation Reactions:

Alkylation of the primary amino group of this compound can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products due to the increased nucleophilicity of the newly formed secondary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of bulky alkylating agents may be employed.

Direct Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) can proceed in a stepwise manner, first forming the secondary amine, which can then be further alkylated to the tertiary amine and subsequently to the quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more controlled method for synthesizing secondary amines involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride.

| Alkylation Method | Reagents | Product Type |

| Direct Alkylation | Alkyl halide (e.g., CH₃I) | Mixture of secondary, tertiary amines, and quaternary ammonium salt |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | Secondary amine |

One of the most significant transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt. byjus.com This process involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt of this compound is an important intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.org

Diazotization Reaction Scheme:

this compound + NaNO₂ + 2HX → [5-iodo-2-(2-methylpropoxy)phenyl]N₂⁺X⁻ + NaX + 2H₂O (where X is a halide)

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles.

Sandmeyer Reactions:

The Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. byjus.comwikipedia.org These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. byjus.com

Examples of Sandmeyer Reactions:

Chlorination: [5-iodo-2-(2-methylpropoxy)phenyl]N₂⁺Cl⁻ + CuCl → 1-chloro-5-iodo-2-(2-methylpropoxy)benzene + N₂

Bromination: [5-iodo-2-(2-methylpropoxy)phenyl]N₂⁺Br⁻ + CuBr → 1-bromo-5-iodo-2-(2-methylpropoxy)benzene + N₂

Cyanation: [5-iodo-2-(2-methylpropoxy)phenyl]N₂⁺X⁻ + CuCN → 2-isobutoxy-4-iodobenzonitrile + N₂

Other Transformations of the Diazonium Salt:

Beyond the classic Sandmeyer reactions, the diazonium salt of this compound can undergo various other transformations:

Iodination: Reaction with potassium iodide (KI) can replace the diazonium group with another iodine atom, yielding 1,5-diiodo-2-(2-methylpropoxy)benzene. This reaction does not typically require a copper catalyst. organic-chemistry.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol, 5-iodo-2-(2-methylpropoxy)phenol.

Fluorination (Balz-Schiemann Reaction): Formation of the tetrafluoroborate (B81430) salt followed by thermal decomposition yields the corresponding aryl fluoride.

| Transformation | Reagent(s) | Product |

| Chlorination | CuCl | 1-chloro-5-iodo-2-(2-methylpropoxy)benzene |

| Bromination | CuBr | 1-bromo-5-iodo-2-(2-methylpropoxy)benzene |

| Cyanation | CuCN | 2-isobutoxy-4-iodobenzonitrile |

| Iodination | KI | 1,5-diiodo-2-(2-methylpropoxy)benzene |

| Hydroxylation | H₂O, H⁺, heat | 5-iodo-2-(2-methylpropoxy)phenol |

Computational and Theoretical Investigations of 5 Iodo 2 2 Methylpropoxy Aniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scribd.com It is a popular choice for predicting molecular properties due to its balance of accuracy and computational cost. researchgate.netrsc.org For a molecule like 5-iodo-2-(2-methylpropoxy)aniline, DFT calculations can provide valuable insights into its structural and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good description of molecular systems. scribd.comthaiscience.info

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. atomistica.online For this compound, the geometry is influenced by its various substituents. The aniline (B41778) molecule itself is non-planar. afit.eduresearchgate.net The presence of an iodine atom at the 5-position and a bulky 2-methylpropoxy group at the 2-position will induce steric and electronic effects that alter bond lengths and angles within the benzene (B151609) ring and the amino group. afit.eduresearchgate.net

The electron-donating 2-methylpropoxy group is expected to increase the C-N bond length, while the electron-withdrawing iodine atom may have a counteracting effect. afit.edu The steric bulk of the 2-methylpropoxy group will likely cause some out-of-plane distortion of the C-O bond and influence the orientation of the amino group.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.40 Å | The bond connecting the amino group to the benzene ring. |

| C-I Bond Length | ~2.10 Å | The bond between the benzene ring and the iodine atom. |

| C-O Bond Length | ~1.37 Å | The bond between the benzene ring and the alkoxy group. |

| C-N-H Bond Angle | ~112° | The angle within the amino group. |

| Dihedral Angle (C-C-N-H) | ~35-45° | The twist of the amino group relative to the ring. |

Note: These are estimated values based on typical bond lengths and angles in similar substituted anilines. Actual values would be determined by specific DFT calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -5.0 to -5.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 to -1.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical reactivity and stability. |

Note: These values are illustrative and would be quantified by DFT calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. cdnsciencepub.comnih.gov The EPS is mapped onto the electron density surface, with colors indicating different potential values. Red regions represent negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.netdiva-portal.org

For this compound, the most negative potential is expected to be located around the nitrogen atom of the amino group and the oxygen atom of the 2-methylpropoxy group, due to their lone pairs of electrons. cdnsciencepub.com These would be the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential. The iodine atom, being electronegative, will also influence the charge distribution on the aromatic ring.

In this compound, significant donor-acceptor interactions are expected. These would include the delocalization of the lone pair electrons from the nitrogen of the amino group and the oxygen of the 2-methylpropoxy group into the antibonding π* orbitals of the benzene ring. These interactions contribute to the electron-donating character of these substituents and influence the molecule's geometry and reactivity.

Conformational Analysis and Intramolecular Interactions

The presence of the flexible 2-methylpropoxy group necessitates a conformational analysis to understand the different spatial arrangements (conformers) of the molecule and their relative energies. lumenlearning.com

The 2-methylpropoxy group has several rotatable bonds, primarily the C(ring)-O bond and the O-C(alkyl) bond. Rotation around these bonds leads to different conformers with varying steric interactions. The rotation around the C(ring)-O bond will be influenced by steric hindrance from the adjacent amino group.

Computational methods can be used to calculate the energy profile for rotation around these bonds, revealing the most stable conformations and the energy barriers between them. chemrxiv.org It is expected that the most stable conformer will be one where the bulky isobutyl group is oriented away from the amino group to minimize steric clash. The rotational barrier will provide information on the flexibility of the alkoxy group at different temperatures.

Interplay of Substituents on Amino Group Planarity and Inversion Barriers

The geometry of the amino group in aniline and its derivatives is a subject of considerable interest in computational chemistry. In aniline, the amino group is slightly pyramidal, and it undergoes a rapid inversion motion. The planarity of the amino group and the energy barrier to this inversion are sensitive to the nature and position of substituents on the aromatic ring.

For this compound, the iodo and 2-methylpropoxy (isobutoxy) groups exert competing electronic and steric influences. The isobutoxy group, being an alkoxy group, is an electron-donating group through resonance and an electron-withdrawing group through induction. The electron-donating resonance effect increases the electron density on the nitrogen atom, which generally leads to a more pyramidal amino group and a higher inversion barrier. Conversely, the bulky isobutoxy group at the ortho position can sterically interact with the amino group, potentially forcing it towards planarity to relieve steric strain.

The iodine atom at the meta-position to the amino group is primarily an electron-withdrawing group via induction and a weak electron-donating group through resonance. Its inductive effect can decrease the electron density on the nitrogen, favoring a more planar geometry and a lower inversion barrier. DFT studies on similar halogenated anilines have shown that the interaction between the lone pair on the nitrogen and the aromatic ring can be influenced by the substituent, altering the bond lengths and angles around the amino group. researchgate.net

Table 1: Estimated Inversion Barriers and Amino Group Pyramidalization Angles for Substituted Anilines

| Compound | Substituents | Estimated Inversion Barrier (kcal/mol) | Estimated H-N-H Angle (degrees) |

| Aniline | - | ~5.3 | ~112 |

| 2-methoxyaniline | 2-OCH3 | ~6.0 | ~111 |

| 4-iodoaniline | 4-I | ~5.0 | ~113 |

| This compound | 2-isobutoxy, 5-iodo | ~4.5 - 5.5 (inferred) | ~114 - 116 (inferred) |

Note: The values for this compound are inferred based on the expected electronic and steric effects of the substituents and are not from direct computational studies.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. For a substituted aniline like this compound, these methods can predict the most likely pathways for various reactions, such as electrophilic aromatic substitution.

Transition State Identification and Characterization for Key Transformations

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a chemical reaction. wikipedia.org For electrophilic aromatic substitution on this compound, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures for the attack of an electrophile at different positions on the aromatic ring.

The relative energies of these transition states determine the regioselectivity of the reaction. The strongly activating and ortho, para-directing isobutoxy group would favor substitution at the positions ortho and para to it (positions 3, 4, and 6). The iodo group is a deactivating but ortho, para-director. The final regioselectivity will be a result of the combined directing effects of both substituents. Computational calculations would involve optimizing the geometry of the starting materials, the electrophile, the intermediate sigma complexes (arenium ions), and the transition states leading to them. The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Potential Energy Surface Mapping of Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the positions of its atoms. numberanalytics.com For a chemical reaction, a PES can be constructed to visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. researchgate.net

For a reaction involving this compound, mapping the PES would allow for a detailed understanding of the reaction dynamics. For instance, in an electrophilic substitution reaction, the PES would show the energy changes as the electrophile approaches the aromatic ring, forms the sigma complex, and then as a proton is eliminated to restore aromaticity. This can help in identifying the rate-determining step of the reaction and any potential side reactions.

Kinetic Isotope Effect (KIE) Predictions for Mechanistic Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org KIEs are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. dalalinstitute.comslideshare.net

In the context of electrophilic aromatic substitution on this compound, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage at the site of substitution is the rate-determining step. Computational chemistry can be used to predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. rsc.org These predictions can then be compared with experimental data to support or refute a proposed mechanism.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies

SAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov

Electronic Effects of Iodo and Alkoxy Substituents on Aromatic Reactivity

The reactivity of an aromatic ring in electrophilic substitution reactions is governed by the electronic effects of the substituents attached to it. These effects are broadly classified into inductive and resonance effects.

The 2-methylpropoxy (isobutoxy) group is a strong activating group. It exerts a -I (electron-withdrawing inductive) effect due to the electronegativity of the oxygen atom, but a much stronger +R (electron-donating resonance) effect due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. byjus.com

In this compound, the strong activating effect of the isobutoxy group dominates the deactivating effect of the iodine atom. Therefore, the molecule is expected to be activated towards electrophilic substitution. The directing effects of both groups would need to be considered to predict the regioselectivity. The isobutoxy group strongly directs to positions 4 and 6, while the iodo group directs to positions 2 and 4 (relative to itself). The combined effect would likely favor substitution at position 4, which is para to the strongly activating isobutoxy group and ortho to the iodo group.

Table 2: Hammett Constants for Representative Substituents

| Substituent | σ_meta | σ_para | Nature of Effect |

| -H | 0.00 | 0.00 | Neutral |

| -OCH3 (representative alkoxy) | 0.12 | -0.27 | Activating (+R > -I) |

| -I | 0.35 | 0.18 | Deactivating (-I > +R) |

| -NH2 | -0.16 | -0.66 | Strongly Activating (+R >> -I) |

Data sourced from established literature on Hammett constants. nih.govsci-hub.sescispace.com The values for the isobutoxy group are expected to be similar to the methoxy (B1213986) group.

These Hammett constants provide a quantitative measure of the electronic influence of substituents and are fundamental in QSAR and QSPR studies to correlate structure with reactivity and other properties. researchgate.net

Steric Effects and Their Influence on Reaction Outcomes and Selectivity

The molecular structure of this compound, featuring a bulky isobutoxy group ortho to the amino group and an iodine atom at the 5-position, gives rise to significant steric effects that profoundly influence its reactivity and the selectivity of its chemical transformations. Computational models and theoretical considerations, drawing from studies on similarly substituted anilines, provide a framework for predicting these outcomes. rsc.orgnih.gov

The isobutoxy group, with its branched alkyl chain, creates considerable steric hindrance around the adjacent amino group. This steric congestion impedes the approach of reagents to the nitrogen atom, thereby affecting the rates and feasibility of reactions involving the amine functionality, such as N-alkylation and N-acylation. For an S\N2 reaction to occur, the nucleophile must approach the carbon atom attached to the leaving group. When bulky substituents are present, they physically obstruct this approach, slowing down the reaction rate. byjus.comlearncbse.in The order of reactivity for alkyl halides in S\N2 reactions is primary > secondary > tertiary, a direct consequence of increasing steric hindrance. byjus.com In the case of this compound, the isobutoxy group acts as a steric shield for the amino group.

The interplay of these steric factors can be leveraged to control reaction outcomes. For instance, in reactions where multiple products are possible, the steric environment can favor the formation of a specific isomer. Theoretical calculations can model the transition states of different reaction pathways, allowing for a quantitative prediction of the most likely product based on the calculated activation energies. Studies on sterically crowded anilines have shown that electrophilic substitution can be preferred over reactions at the sterically encumbered anilide. rsc.orgnih.gov

The following table summarizes the anticipated influence of steric effects on various reactions of this compound based on established chemical principles.

| Reaction Type | Reagent/Conditions | Expected Outcome due to Steric Effects |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Reaction rate is expected to be significantly lower compared to less hindered anilines like aniline or p-toluidine. The bulky isobutoxy group shields the amino group from the electrophilic carbon of the alkyl halide. |

| N-Acylation | Acyl Halide or Anhydride (e.g., Acetyl Chloride) | Similar to N-alkylation, the reaction is anticipated to be slower. The steric hindrance may necessitate more forcing reaction conditions (e.g., higher temperature, stronger base) to achieve acylation. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Substitution is strongly directed away from the sterically crowded ortho position (C6). The primary product is expected to be substitution at the C4 position, which is para to the strongly activating amino group and less sterically hindered. |

| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂/FeBr₃ | Similar to nitration, bromination is predicted to occur selectively at the C4 position. The directing effects of the amino and isobutoxy groups, combined with the steric hindrance, will govern the regioselectivity. |

Nonlinear Optical (NLO) Properties and Related Theoretical Predictions

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. bohrium.comnih.gov The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. Theoretical and computational chemistry play a crucial role in the design and prediction of NLO properties of novel organic molecules. bohrium.commq.edu.auekb.eg

In this compound, the amino group (-NH₂) acts as a strong electron donor, while the iodo group (-I) can be considered a weak electron acceptor. The isobutoxy group (-OCH₂(CH(CH₃)₂)) is also an electron-donating group. This combination of substituents, along with the aromatic ring, creates a push-pull electronic system that can give rise to significant NLO properties.

Computational methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for investigating the NLO properties of molecules like this compound. bohrium.comnih.gov These calculations can predict key parameters that govern the NLO response, including:

Dipole Moment (μ): A measure of the asymmetry of the charge distribution in the molecule. A large ground-state dipole moment is often a prerequisite for a significant NLO response.

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response. This is a critical parameter for applications such as second-harmonic generation.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's excitability. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

Theoretical studies on substituted anilines have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. bohrium.commq.edu.au For instance, having an electron-donating group ortho to the amino group can enhance charge transfer and, consequently, the NLO properties. bohrium.com While the isobutoxy group in this compound is a donor, its steric bulk might also influence the planarity of the molecule, which can in turn affect the extent of π-conjugation and the NLO response.

The following table presents a hypothetical summary of the kind of data that would be generated from a computational study of the NLO properties of this compound, along with a comparison to a standard NLO material, p-nitroaniline (PNA).

| Parameter | Theoretical Method | Predicted Value for this compound (Conceptual) | p-Nitroaniline (PNA) (Reference) | Significance |

| Dipole Moment (μ) | DFT/B3LYP | Moderate to High | ~6.9 D | Indicates significant charge separation in the ground state, which can contribute to a larger β value. |

| Average Polarizability (⟨α⟩) | DFT/B3LYP | Expected to be higher than PNA | ~12.5 x 10⁻²⁴ esu | Reflects the overall ease of distortion of the electron cloud. |

| First-Order Hyperpolarizability (β_tot) | DFT/B3LYP | Potentially significant, dependent on the interplay of electronic and steric factors. | ~34.5 x 10⁻³⁰ esu | The key figure of merit for second-order NLO applications. A high value is desirable. |

| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP | Expected to be in a range that suggests good NLO potential. | ~4.5 eV | A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. |

It is important to note that while theoretical calculations provide invaluable insights, experimental validation is necessary to confirm the predicted NLO properties of this compound.

Synthetic Utility and Applications of 5 Iodo 2 2 Methylpropoxy Aniline in Organic Synthesis

A Versatile Building Block and Synthetic Intermediate

The chemical structure of 5-iodo-2-(2-methylpropoxy)aniline, characterized by an aniline (B41778) core substituted with an iodine atom at the 5-position and a 2-methylpropoxy (isobutoxy) group at the 2-position, provides a rich platform for a variety of chemical transformations. The presence of the amino group, the iodo substituent, and the ether linkage allows for a range of selective reactions, making it a highly adaptable intermediate in multi-step synthetic sequences.

The amino group can readily undergo a plethora of reactions, including diazotization, acylation, alkylation, and participation in the formation of Schiff bases. These transformations are fundamental in the construction of more complex molecular frameworks. The iodine atom, a versatile halogen, is particularly amenable to a wide array of cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are cornerstones of modern organic synthesis, enabling the introduction of diverse functional groups and the construction of intricate molecular skeletons. The 2-methylpropoxy group, while relatively inert, can influence the solubility and electronic properties of the molecule and its derivatives.

The strategic placement of these functional groups on the aniline ring allows for regioselective modifications, providing chemists with precise control over the synthetic outcome. This versatility makes this compound a sought-after starting material for the synthesis of a wide range of target molecules with potential applications in various fields of chemistry.

A Precursor for the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The unique structural features of this compound make it an excellent precursor for the synthesis of these important molecular scaffolds.

The combination of the amino group and the reactive iodine atom on the same aromatic ring facilitates the construction of fused heterocyclic systems through intramolecular cyclization reactions. For instance, following a coupling reaction at the iodo position to introduce a suitable side chain, the amino group can be employed to trigger a ring-closing event, leading to the formation of quinolines, indoles, benzodiazepines, and other valuable heterocyclic cores.

Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound

| Heterocyclic System | Potential Synthetic Strategy |

| Quinolines | Conrad-Limpach or Doebner-von Miller reactions and their variations, or intramolecular cyclization following a Heck or Sonogashira coupling. |

| Indoles | Fischer, Bischler-Möhlau, or Larock indole (B1671886) synthesis and related methodologies. |

| Benzodiazepines | Reaction with β-amino acids or their derivatives, or intramolecular cyclization of an appropriately functionalized intermediate. |

| Phenothiazines | Thionation of a diarylamine precursor derived from a Buchwald-Hartwig coupling reaction. |

The 2-methylpropoxy group can play a crucial role in these syntheses by influencing the regioselectivity of the cyclization and modulating the properties of the final heterocyclic product. This ability to serve as a linchpin for the construction of complex, multi-ring systems underscores the importance of this compound in medicinal chemistry and drug discovery programs.

Applications in Advanced Material Precursors

The utility of this compound extends beyond the realm of traditional organic synthesis into the field of materials science. The compound's reactive handles allow for its incorporation into larger molecular assemblies, making it a valuable precursor for the development of advanced materials with tailored properties.

Functionalized Polymers: The amino group of this compound can be utilized for the synthesis of functionalized polymers. For example, it can be incorporated into polyamide or polyimide backbones, imparting specific properties to the resulting materials. Furthermore, the iodo group can be leveraged for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer chain through cross-coupling reactions. This approach enables the fine-tuning of the polymer's optical, electronic, and thermal properties.